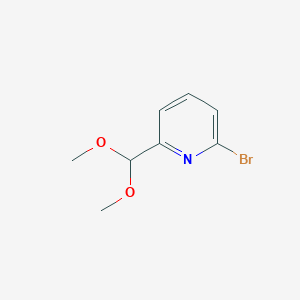
1,8-Dioxacyclotetradecane-2,7-dione
Übersicht
Beschreibung
1,8-Dioxacyclotetradecane-2,7-dione is an antioxidant and a polymerization inhibitor . It is used in the manufacture of polyvinyl chloride (PVC) plastics, which are resistant to degradation by heat or light .
Molecular Structure Analysis
The molecular formula of 1,8-Dioxacyclotetradecane-2,7-dione is C12H20O4 . The average mass is 226.315 Da and the monoisotopic mass is 226.168121 Da .Chemical Reactions Analysis
1,8-Dioxacyclotetradecane-2,7-dione is known to be an antioxidant and a polymerization inhibitor . It can be used in the synthetic preparation of lipase-catalyzed ring-opening polymerization of molecularly pure cyclic oligomers .Physical And Chemical Properties Analysis
1,8-Dioxacyclotetradecane-2,7-dione has a density of 1.0±0.1 g/cm3, a boiling point of 497.8±38.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 76.6±3.0 kJ/mol and its flash point is 204.1±26.9 °C . It has 4 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
C12H20O4\text{C}_{12}\text{H}_{20}\text{O}_4C12H20O4
and a molecular weight of 228.28 g/mol . Below, I’ve outlined six distinct fields where this compound finds relevance:Green Chemistry
1,8-Dioxacyclotetradecane-2,7-dione contributes to green chemistry initiatives. Its use as a polymerization inhibitor in PVC production aligns with sustainability goals by enhancing the longevity of plastic materials. Researchers continue to explore its role in minimizing environmental impact across various chemical processes.
Safety and Hazards
When handling 1,8-Dioxacyclotetradecane-2,7-dione, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .
Wirkmechanismus
Mode of Action
It is known to function as an antioxidant and a polymerization inhibitor .
Result of Action
1,8-Dioxacyclotetradecane-2,7-dione is used in the manufacture of polyvinyl chloride (PVC) plastics, which are resistant to degradation by heat or light . This suggests that the compound’s action results in enhanced stability and longevity of these materials.
Action Environment
The action of 1,8-Dioxacyclotetradecane-2,7-dione is influenced by environmental factors such as heat and light, as it is used in environments where resistance to these factors is necessary . .
Eigenschaften
IUPAC Name |
1,8-dioxacyclotetradecane-2,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c13-11-7-3-4-8-12(14)16-10-6-2-1-5-9-15-11/h1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQBCZCPNUHWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCOC(=O)CCCCC(=O)OCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616398 | |
| Record name | 1,8-Dioxacyclotetradecane-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dioxacyclotetradecane-2,7-dione | |
CAS RN |
13926-69-7 | |
| Record name | 1,8-Dioxacyclotetradecane-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B3032221.png)


![3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3032224.png)






![(3,5-dimethyl-1H-pyrazol-1-yl)(3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)methanone](/img/structure/B3032237.png)


